molecular formula C9H8N2O3 B14851431 (2-Cyano-6-methoxypyridin-4-YL)acetic acid

(2-Cyano-6-methoxypyridin-4-YL)acetic acid

Cat. No.: B14851431
M. Wt: 192.17 g/mol
InChI Key: AMXRKQMMGFSBRH-UHFFFAOYSA-N
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Description

(2-Cyano-6-methoxypyridin-4-YL)acetic acid is an organic compound that features a pyridine ring substituted with cyano, methoxy, and acetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-6-methoxypyridin-4-YL)acetic acid typically involves the cyanoacetylation of 2-cyano-6-methoxypyridine. This reaction can be carried out using different methods, such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyanoacetylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-6-methoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Amines from reduction.
  • Various substituted pyridine derivatives from substitution reactions.

Scientific Research Applications

(2-Cyano-6-methoxypyridin-4-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyano-6-methoxypyridin-4-YL)acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The methoxy group can enhance solubility and bioavailability, while the acetic acid moiety can facilitate interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyano-6-methoxypyridin-4-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(2-cyano-6-methoxypyridin-4-yl)acetic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-6(4-9(12)13)2-7(5-10)11-8/h2-3H,4H2,1H3,(H,12,13)

InChI Key

AMXRKQMMGFSBRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C#N)CC(=O)O

Origin of Product

United States

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